molecular formula C19H14O3 B12613121 2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one CAS No. 876895-73-7

2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one

Cat. No.: B12613121
CAS No.: 876895-73-7
M. Wt: 290.3 g/mol
InChI Key: AVEODBBKEZTOCB-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one is a complex organic compound that belongs to the class of naphthodioxin derivatives This compound is characterized by its unique structure, which includes a naphthalene ring fused with a dioxin ring and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one typically involves multi-step organic reactions. One common method involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide and sodium bicarbonate in acetonitrile . This reaction proceeds through a series of steps, including cyclization and amidation, to yield the desired naphthodioxin derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or phenyl rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a wide range of functionalized naphthodioxin derivatives .

Scientific Research Applications

2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Additionally, the compound may interact with cellular receptors and enzymes, modulating various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one is unique due to its specific combination of a naphthalene ring fused with a dioxin ring and a 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

876895-73-7

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

2-(4-methylphenyl)benzo[h][1,3]benzodioxin-4-one

InChI

InChI=1S/C19H14O3/c1-12-6-8-14(9-7-12)19-21-17-15-5-3-2-4-13(15)10-11-16(17)18(20)22-19/h2-11,19H,1H3

InChI Key

AVEODBBKEZTOCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2OC3=C(C=CC4=CC=CC=C43)C(=O)O2

Origin of Product

United States

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